Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromobenzaldehyde and thiourea.
Introduction of the Carbonyl Group: The carbonyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, especially at the positions ortho and para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the suppression of biochemical pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- 3-amino-1-benzothiophene-2-carbonitrile
Uniqueness
Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate is unique due to its specific structural features, such as the presence of two benzothiophene rings and the ethyl ester group
Properties
Molecular Formula |
C20H15NO3S2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 5-(1-benzothiophene-2-carbonylamino)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C20H15NO3S2/c1-2-24-20(23)18-11-13-9-14(7-8-16(13)26-18)21-19(22)17-10-12-5-3-4-6-15(12)25-17/h3-11H,2H2,1H3,(H,21,22) |
InChI Key |
GCDNESMYRCHNEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
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